1-Cyclopentyl-2-methoxybenzene

Catalog No.
S14708986
CAS No.
3721-81-1
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentyl-2-methoxybenzene

CAS Number

3721-81-1

Product Name

1-Cyclopentyl-2-methoxybenzene

IUPAC Name

1-cyclopentyl-2-methoxybenzene

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-13-12-9-5-4-8-11(12)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

LKXGNVYXTCFTCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCC2

Transition-metal-catalyzed reductive coupling has emerged as a cornerstone for constructing the cyclopentyl-methoxybenzene scaffold. Nickel and palladium complexes dominate this field due to their ability to mediate cross-electrophile couplings between aryl halides and cyclopentyl precursors.

Nickel-Catalyzed Alkyl-Aryl Coupling

Nickel catalysts, particularly those ligated by 8-aminoquinoline (AQ) auxiliaries, enable the reductive coupling of aryl bromides with cyclopentyl halides. For example, Ni(I) intermediates generated in situ facilitate single-electron transfers to activate C–X bonds, forming R–Ni(III)–R' intermediates that undergo reductive elimination to yield 1-cyclopentyl-2-methoxybenzene. Key studies demonstrate that AQ-directed nickel catalysis achieves up to 72% yield in tetrahydrofuran (THF) at 80°C, with lithium chloride (LiCl) enhancing solubility and reaction homogeneity.

Palladium-Mediated Cross-Electrophile Coupling

Palladium catalysts offer complementary reactivity, particularly for coupling aryltrimethylammonium salts with cyclopentyl bromides. A palladium(II)/magnesium system in THF at room temperature achieves moderate yields (45–60%) while tolerating electron-donating groups on the aryl ring. The mechanism likely involves a radical chain pathway, where magnesium reduces Pd(II) to Pd(0), enabling oxidative addition of electrophiles.

Metallaphotoredox Strategies

Recent innovations integrate photoredox catalysis with nickel to couple tertiary alkyl halides with methoxy-substituted aryl bromides. Irradiation with visible light excites a photocatalyst (e.g., Ir(ppy)₃), generating alkyl radicals that combine with nickel-bound aryl intermediates. This method achieves 58% yield for sterically hindered substrates while minimizing β-hydride elimination.

Table 1: Comparison of Transition-Metal Catalysts for Reductive Coupling

Catalyst SystemSubstrate PairYield (%)Temperature (°C)
Ni/AQ/LiClAryl Br + Cyclopentyl Br7280
Pd/Mg/TMEDAAryl NH₃⁺ + Cyclopentyl Br5825
Ni/Ir(ppy)₃/LiClAryl Br + 3° Alkyl Br5825

The hydrogenation and deoxygenation pathways of 1-cyclopentyl-2-methoxybenzene represent fundamental catalytic processes that involve both aromatic ring reduction and carbon-oxygen bond cleavage mechanisms. The reaction kinetics are governed by the interplay between the electron-donating methoxy group and the steric effects of the cyclopentyl substituent [1] [2].

Aromatic Ring Hydrogenation Mechanisms

The hydrogenation of the benzene ring in 1-cyclopentyl-2-methoxybenzene follows a stepwise mechanism that has been extensively studied for substituted aromatic compounds [3] [4]. The presence of the methoxy group as an electron-donating substituent significantly influences the reaction kinetics, with experimental studies showing that electron-rich aromatic rings exhibit faster hydrogenation rates compared to unsubstituted benzene [5] [6].

The mechanism proceeds through sequential hydrogen addition steps, with the first hydrogenation being rate-determining [7] [4]. Under typical reaction conditions using palladium catalysts, the initial hydrogen addition occurs at the carbon atoms ortho to the methoxy group due to the increased electron density at these positions [8] [9]. The reaction follows first-order kinetics with respect to hydrogen pressure and zero-order kinetics with respect to the aromatic substrate concentration, indicating strong substrate adsorption on the catalyst surface [7] [5].

Kinetic studies have demonstrated that the reaction rate constants for methoxy-substituted benzenes are approximately 2-3 times higher than those for unsubstituted benzene under identical conditions [5] [6]. The activation energy for the initial hydrogenation step typically ranges from 15-25 kilocalories per mole, depending on the catalyst system and reaction conditions [8] [10].

Deoxygenation Reaction Pathways

The deoxygenation of 1-cyclopentyl-2-methoxybenzene can proceed through multiple pathways, with the dominant mechanism dependent on reaction conditions and catalyst selection [2] [9]. The primary pathways include demethoxylation, demethylation, and hydrogenolysis of the aromatic carbon-oxygen bond [2] [11].

The demethoxylation pathway involves direct cleavage of the aromatic carbon-oxygen bond, producing cyclopentylbenzene and methanol as primary products [2] [9]. This pathway is favored at elevated temperatures and involves the formation of enol ether intermediates through partial hydrogenation of the aromatic ring, which are highly susceptible to hydrolytic cleavage [9] [12].

The demethylation route proceeds through cleavage of the oxygen-methyl bond, yielding cyclopentylphenol and methane [2] [11]. This pathway typically requires higher activation energies and is less favorable under mild reaction conditions [11] [12].

Kinetic Parameters and Rate Constants

Experimental kinetic data for aromatic ether hydrogenation reactions provide insight into the reaction mechanisms of 1-cyclopentyl-2-methoxybenzene. The rate constants for similar methoxybenzene compounds under typical hydrogenation conditions (temperature 350-450 Kelvin, pressure 20-50 atmospheres) range from 0.1 to 0.8 per minute [2] [5].

Reaction PathwayActivation Energy (kJ/mol)Pre-exponential Factor (min⁻¹)Temperature Range (K)
Aromatic Ring Hydrogenation65-8510⁸-10¹⁰350-450
Demethoxylation120-14010¹²-10¹⁴450-550
Demethylation140-16010¹³-10¹⁵500-600

The reaction selectivity between hydrogenation and deoxygenation is temperature-dependent, with hydrogenation being favored at lower temperatures and deoxygenation becoming more prominent at elevated temperatures [2] [5]. The presence of the cyclopentyl group introduces additional steric effects that can influence the reaction kinetics and product distribution [1] [8].

Cross-Coupling Reactions with Aromatic Systems

Cross-coupling reactions involving 1-cyclopentyl-2-methoxybenzene represent an important class of carbon-carbon bond forming reactions that utilize transition metal catalysis to create new aromatic structures [13] [14]. These reactions are particularly significant for the synthesis of complex aromatic compounds and pharmaceutical intermediates [15] [16].

Palladium-Catalyzed Coupling Mechanisms

The palladium-catalyzed cross-coupling of 1-cyclopentyl-2-methoxybenzene proceeds through the conventional oxidative addition, transmetalation, and reductive elimination cycle [13] [16]. The methoxy group serves as a directing group that influences the regioselectivity of the coupling reaction, with preferential activation occurring at positions ortho and para to the methoxy substituent [13] [14].

The oxidative addition step involves the cleavage of carbon-halogen bonds in appropriately functionalized derivatives of 1-cyclopentyl-2-methoxybenzene [16] [17]. The reaction kinetics are governed by the electronic properties of the aromatic ring, with the electron-donating methoxy group facilitating the oxidative addition process [13] [14].

Experimental studies have shown that the rate-determining step in these cross-coupling reactions is typically the transmetalation process, which involves the transfer of the organic group from the organometallic coupling partner to the palladium center [13] [16]. The reaction rates are significantly influenced by the choice of base, solvent, and reaction temperature [14] [17].

Nickel-Catalyzed Coupling Systems

Recent advances in nickel-catalyzed cross-coupling reactions have expanded the scope of transformations available for 1-cyclopentyl-2-methoxybenzene derivatives [14] [15]. Nickel catalysts offer advantages in terms of cost and the ability to activate less reactive carbon-halogen bonds [14] [17].

The mechanism of nickel-catalyzed cross-coupling involves single-electron transfer processes that differ from the conventional two-electron palladium chemistry [14] [15]. The presence of the methoxy group can influence the reaction outcome through electronic effects and potential coordination to the nickel center [14] [16].

Kinetic studies have revealed that nickel-catalyzed reactions often exhibit different selectivity patterns compared to palladium-catalyzed processes, with the ability to access products that are difficult to obtain through conventional palladium chemistry [14] [15]. The reaction rates are typically first-order in both coupling partners and show strong dependence on the choice of ligand and base [14] [17].

Coupling Reaction Kinetics and Selectivity

The kinetics of cross-coupling reactions involving 1-cyclopentyl-2-methoxybenzene are influenced by several factors including the electronic properties of the aromatic ring, steric effects of the cyclopentyl group, and the nature of the coupling partner [13] [14]. The reaction rates typically follow pseudo-first-order kinetics under conditions where one coupling partner is in excess [16] [17].

Catalyst SystemReaction Rate (M⁻¹s⁻¹)Selectivity (%)Operating Temperature (°C)
Palladium/Phosphine0.05-0.1585-9580-120
Nickel/Bisphosphine0.02-0.0870-8560-100
Palladium/N-Heterocyclic Carbene0.10-0.2590-98100-140

The selectivity of these reactions is influenced by the directing effects of the methoxy group, which can promote coupling at specific positions on the aromatic ring [13] [14]. The cyclopentyl substituent introduces steric constraints that can affect the approach of the coupling partner and influence the overall reaction outcome [15] [16].

Computational Modeling of Blended Fuel Reactivity

Computational modeling approaches have become essential tools for understanding the combustion and reactivity characteristics of 1-cyclopentyl-2-methoxybenzene in blended fuel systems [18] [19]. These studies employ density functional theory calculations and kinetic modeling to predict fuel performance and optimize blend compositions [20] [10].

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and thermodynamic properties of 1-cyclopentyl-2-methoxybenzene [21] [22]. The calculations reveal that the methoxy group significantly influences the electron density distribution in the aromatic ring, affecting the compound's reactivity in combustion processes [20] [10].

The computed bond dissociation energies for key carbon-carbon and carbon-oxygen bonds in 1-cyclopentyl-2-methoxybenzene show that the aromatic carbon-oxygen bond has a dissociation energy of approximately 419 kilojoules per mole, while the oxygen-methyl bond has a lower dissociation energy of 381 kilojoules per mole [23] [10]. These values are crucial for understanding the preferred fragmentation pathways during combustion [18] [19].

Computational studies using the B3LYP functional with 6-31G(d) basis sets have been employed to calculate activation energies for key reaction steps in the oxidation of aromatic ethers [10] [22]. The calculations predict that the initial hydrogen abstraction from the methoxy group has an activation energy of approximately 85-95 kilojoules per mole, which is consistent with experimental observations [10] [24].

Kinetic Modeling of Combustion Reactions

Detailed kinetic models for the combustion of aromatic ethers like 1-cyclopentyl-2-methoxybenzene incorporate hundreds of elementary reactions to capture the complex chemistry involved in fuel oxidation [19] [25]. These models are constructed using automated mechanism generation tools that systematically explore the potential energy surfaces for all relevant reaction pathways [19] [24].

The kinetic models predict that the combustion of 1-cyclopentyl-2-methoxybenzene proceeds through initial hydrogen abstraction reactions, followed by oxygen addition to form peroxy radicals [19] [10]. The subsequent chemistry involves intramolecular hydrogen shifts and decomposition reactions that lead to the formation of smaller hydrocarbon fragments [25] [24].

Validation of these kinetic models against experimental data shows good agreement for global combustion parameters such as ignition delay times and flame speeds [19] [25]. The models predict that 1-cyclopentyl-2-methoxybenzene exhibits ignition delay times that are intermediate between those of simple alkanes and more complex aromatic compounds [18] [19].

Blended Fuel Performance Predictions

Computational models have been developed to predict the performance of fuel blends containing 1-cyclopentyl-2-methoxybenzene as a component [26] [27]. These models account for the interactions between different fuel components and their collective impact on combustion characteristics [19] [26].

The modeling studies predict that addition of 1-cyclopentyl-2-methoxybenzene to conventional hydrocarbon fuels can influence ignition timing and emission formation [26] [27]. The aromatic ether structure provides oxygenated functionality that can reduce soot formation while maintaining acceptable combustion performance [26] [24].

Blend CompositionIgnition Delay (ms)Flame Speed (cm/s)Soot Reduction (%)
10% Cyclopentyl-methoxybenzene1.2-1.835-4215-25
20% Cyclopentyl-methoxybenzene1.5-2.132-3825-35
30% Cyclopentyl-methoxybenzene1.8-2.428-3435-45

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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